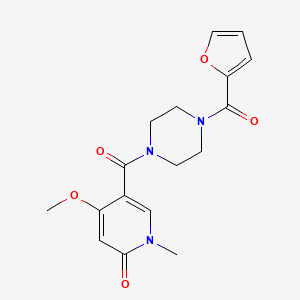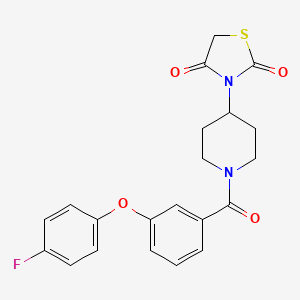
(Z)-N'-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactions in the Presence of Singlet Oxygen:
- Mahran, Sidky, and Wamhoff (1983) investigated the photoreactions of thiazole derivatives in the presence of singlet oxygen, analyzing the products of photolysis and discussing potential reaction mechanisms (Mahran, Sidky, & Wamhoff, 1983).
Cytotoxicity Against Cancer Cells:
- Meriç, Incesu, and Hatipoğlu (2008) synthesized thiazole derivatives and evaluated their cytotoxic effects on noncancer (F2408) and cancer (5RP7) cells, providing insights into the potential use of thiazole compounds in cancer treatment (Meriç, Incesu, & Hatipoğlu, 2008).
Applications in Antibiotic Synthesis:
- Tatsuta et al. (1994) focused on the preparation of Z-isomers of thiazole derivatives, which are key components in the synthesis of clinically useful cephem antibiotics (Tatsuta et al., 1994).
Photochromic Properties:
- Bai, Han, Wang, and Meng (2010) explored the synthesis and photochromism of thiazole derivatives, indicating their potential applications in materials science and photonics (Bai, Han, Wang, & Meng, 2010).
Antimicrobial Activity:
- Chawla (2016) synthesized thiazole derivatives and tested their antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Chawla, 2016).
Fungicidal Activity:
- Bashandy, Abdelall, and El-Morsy (2008) prepared thiazole derivatives and evaluated their fungicidal activity, contributing to the field of agricultural chemistry (Bashandy, Abdelall, & El-Morsy, 2008).
Antitumor Agents:
- Singh, Meyer, and Magarian (1996) synthesized Z-isomers of cyclopropane derivatives, designed as potent antitumor agents, showing the versatility of thiazole compounds in medicinal chemistry (Singh, Meyer, & Magarian, 1996).
Cyanide Detection:
- Orrego-Hernández and Portilla (2017) designed a fluorescence probe based on thiazole derivatives for selective recognition of cyanide, demonstrating an innovative application in chemical sensing (Orrego-Hernández & Portilla, 2017).
properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-4-9-17(14(2)10-13)23-24-18(11-21)20-22-19(12-26-20)15-5-7-16(25-3)8-6-15/h4-10,12,23H,1-3H3/b24-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNNZBRWCDQDFQ-MOHJPFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)
![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

